molecular formula C23H16Cl2N2O5 B11645017 ethyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate

ethyl 2-chloro-5-(5-{(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11645017
M. Wt: 471.3 g/mol
InChI Key: UZEHFKCNLKOEKM-PDGQHHTCSA-N
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Description

ETHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with chlorine atoms.

    Cyclization Reactions: These reactions form the heterocyclic furan and pyrazolidine rings.

    Esterification: This step involves the formation of the ester group by reacting carboxylic acids with alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid catalysts for esterification, base catalysts for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-METHYLPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
  • ETHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-FLUOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE

Uniqueness

The uniqueness of ETHYL 2-CHLORO-5-(5-{[(4Z)-1-(4-CHLOROPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its specific combination of functional groups and aromatic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H16Cl2N2O5

Molecular Weight

471.3 g/mol

IUPAC Name

ethyl 2-chloro-5-[5-[(Z)-[1-(4-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C23H16Cl2N2O5/c1-2-31-23(30)17-11-13(3-9-19(17)25)20-10-8-16(32-20)12-18-21(28)26-27(22(18)29)15-6-4-14(24)5-7-15/h3-12H,2H2,1H3,(H,26,28)/b18-12-

InChI Key

UZEHFKCNLKOEKM-PDGQHHTCSA-N

Isomeric SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)Cl)Cl

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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